(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-3-25-9-8-20-13-5-4-12(2)10-14(13)26-18(20)19-15(22)11-21-16(23)6-7-17(21)24/h4-5,10H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUGUBRPYLDLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various cell lines and microorganisms.
- Molecular Formula : C18H21N3O5S
- Molecular Weight : 391.44 g/mol
- CAS Number : 865161-96-2
- IUPAC Name : 2-(2,5-dioxopyrrolidin-1-yl)-N-[6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2-ylidene]acetamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Various synthetic routes have been explored, including the reaction of benzothiazole derivatives with amidation processes to introduce the dioxopyrrolidine moiety.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing benzothiazole and dioxopyrrolidine structures have been tested against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| A549 | 8.78 ± 3.62 | Antiproliferative |
| NCI-H358 | 6.68 ± 15 | Antiproliferative |
These results indicate a promising profile for the compound, particularly in two-dimensional assays where it demonstrated higher efficacy compared to three-dimensional cultures .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown notable antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against common pathogens:
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 6.12 | Significant antimicrobial |
| Escherichia coli | 25 | Moderate antimicrobial |
The presence of specific functional groups within the compound enhances its binding affinity and activity against bacterial strains .
Case Studies and Research Findings
- Antitumor Efficacy : A study focusing on benzothiazole derivatives indicated that those with dioxopyrrolidine modifications exhibited selective cytotoxicity towards tumorigenic cell lines while sparing normal cells. The most active derivatives showed IC50 values below 10 µM against various cancer types, suggesting a potential therapeutic application in cancer treatment .
- Mechanism of Action : The mechanism underlying the biological activity of this compound is thought to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. It is hypothesized that the compound interacts with specific targets within cancer cells, leading to increased apoptosis rates and reduced proliferation .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationships of similar compounds has revealed that modifications on the benzothiazole ring significantly influence biological activity. Substituents such as nitro or chloro groups have been shown to enhance both antitumor and antimicrobial properties .
Scientific Research Applications
1. Anticancer Properties
Research has indicated that compounds similar to (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit significant anticancer activity. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of dioxopyrrolidine have shown promising results against several cancer cell lines in vitro .
2. Anti-inflammatory Effects
Compounds containing the dioxopyrrolidine moiety have been studied for their anti-inflammatory properties. In silico molecular docking studies suggest potential inhibition of enzymes like 5-lipoxygenase, which plays a critical role in inflammatory responses . This suggests that this compound might be effective in treating inflammatory diseases.
3. Antimicrobial Activity
There is emerging evidence that dioxopyrrolidine derivatives possess antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial strains, indicating their potential as new antimicrobial agents . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for enhanced efficacy.
Case Studies
- Anticancer Research
- Inflammation Models
- Antimicrobial Efficacy
Comparison with Similar Compounds
Core Heterocycle Variations
The benzo[d]thiazole scaffold is central to this compound’s activity. Comparisons with structurally related heterocycles reveal distinct pharmacological profiles:
Key Insights :
- Benzothiazole vs.
- Z-Configuration Specificity: The (Z)-isomer’s spatial arrangement likely optimizes hydrogen bonding with target proteins, a feature absent in non-configurationally defined analogs .
Substituent-Driven Pharmacological Differences
Substituents on the benzothiazole ring significantly influence bioactivity:
Limitations in Current Research
While cytotoxic studies dominate comparisons (e.g., benzodioxine derivatives in ), broader target profiling is lacking. For instance:
- Isomer-Specific Data : Most studies neglect (E)-isomer comparisons, limiting mechanistic insights .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
